4-(2-Oxopropyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Oxopropyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group attached to a benzene ring. The compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorus Pentachloride Method: This method involves the reaction of phosphorus pentachloride with benzenesulfonic acid or its salts. The mixture is heated in an oil bath at 170–180°C for fifteen hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this method uses phosphorus oxychloride and sodium benzenesulfonate.
Chlorosulfonic Acid Method: In this method, chlorosulfonic acid reacts with benzene at temperatures between 20° and 25°C.
Industrial Production Methods
Industrial production of 4-(2-Oxopropyl)benzene-1-sulfonyl chloride typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of reagents and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonyl thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols.
Major Products Formed
Sulfonamides: Formed by the reaction of the compound with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4-(2-Oxopropyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Oxopropyl)benzene-1-sulfonyl chloride involves the formation of a covalent bond with the target molecule. In the case of enzyme inhibition, the compound reacts with the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its substrate . This mechanism is particularly effective for serine proteases, where the sulfonyl chloride group reacts with the serine residue in the active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pefabloc SC: A sulfonyl fluoride compound used as a serine protease inhibitor.
4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride: Another sulfonyl chloride compound with similar applications.
Uniqueness
4-(2-Oxopropyl)benzene-1-sulfonyl chloride is unique due to its specific structure, which allows it to form stable complexes with target molecules. This makes it particularly effective as an enzyme inhibitor, especially for serine proteases .
Eigenschaften
CAS-Nummer |
89313-31-5 |
---|---|
Molekularformel |
C9H9ClO3S |
Molekulargewicht |
232.68 g/mol |
IUPAC-Name |
4-(2-oxopropyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c1-7(11)6-8-2-4-9(5-3-8)14(10,12)13/h2-5H,6H2,1H3 |
InChI-Schlüssel |
IORUQWMUNZWJRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.